4-Cyanophenyl 4-heptylbenzoate is an organic compound with the chemical formula and a CAS number of 38690-76-5. It is classified as an ester, specifically the ester of 4-heptylbenzoic acid and 4-cyanophenol. This compound appears as a white to very pale reddish-yellow crystalline powder at room temperature, with a melting point of approximately 57°C . Its structure features a heptyl group attached to a benzoate moiety, contributing to its unique physical and chemical properties.
The key feature of 4-CP7B's structure (rod-shaped molecule) allows it to exhibit the unique properties of liquid crystals. In the nematic phase (a specific LC phase), the rod-shaped molecules tend to align along a preferred direction, providing unique optical properties that are useful in various applications [1].
-Cyanophenyl 4-heptylbenzoate is a type of nematogenic compound, meaning it exhibits a nematic phase, one of the several phases observed in liquid crystals [1]. Nematic liquid crystals display elongated molecules with a certain degree of order, exhibiting properties useful in various technological applications [1]. Researchers use 4-Cyanophenyl 4-heptylbenzoate to study nematic phases and their behavior in liquid crystals [1, 2].
-Cyanophenyl 4-heptylbenzoate is also employed in research on binary mixtures of liquid crystals. When combined with other nematogenic compounds, it can form new phases with specific properties. Studying these mixtures helps researchers understand how different liquid crystals interact and influence each other's behavior [1].
The chemical behavior of 4-cyanophenyl 4-heptylbenzoate can be explored through various reactions typical of esters. These include:
The synthesis of 4-cyanophenyl 4-heptylbenzoate typically involves:
4-Cyanophenyl 4-heptylbenzoate finds applications primarily in the field of liquid crystals. It is utilized in:
Several compounds share structural similarities with 4-cyanophenyl 4-heptylbenzoate. Here is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
4-Cyanophenyl benzoate | Lacks the heptyl chain; simpler structure | |
Phenyl benzoate | No cyano group; commonly used as a solvent | |
Hexyl benzoate | Aliphatic chain shorter than heptyl; used in cosmetics | |
Octyl benzoate | Longer aliphatic chain; used as a plasticizer |
The presence of both a cyano group and a long heptyl chain in 4-cyanophenyl 4-heptylbenzoate distinguishes it from these compounds, contributing to its unique physical and chemical properties that are advantageous in liquid crystal applications.
The primary synthetic route for 4-cyanophenyl 4-heptylbenzoate involves the esterification of 4-heptylbenzoic acid with 4-cyanophenol [6]. The most commonly employed method utilizes the Steglich esterification, which employs dicyclohexylcarbodiimide as a coupling reagent in combination with 4-dimethylaminopyridine as a catalyst [7] [8]. This reaction typically proceeds under mild conditions at room temperature in organic solvents such as dichloromethane or dimethylformamide [6].
The Steglich esterification mechanism involves six key steps: protonation of the carboxylic acid, nucleophilic attack by the alcohol, deprotonation, protonation of the hydroxyl oxygen, elimination of water, and final deprotonation to yield the ester product [7]. The dicyclohexylcarbodiimide serves as a dehydrating agent, effectively removing water generated during the reaction by forming dicyclohexylurea as a byproduct [7] [8]. The 4-dimethylaminopyridine catalyst suppresses undesired side reactions, particularly the 1,3-rearrangement of the O-acyl intermediate to an N-acylurea, thereby improving reaction yields and product purity [7].
Alternative catalytic approaches include the use of traditional Fischer esterification conditions employing mineral acids such as sulfuric acid or hydrochloric acid as catalysts [9] [10]. However, these methods require elevated temperatures and extended reaction times, making them less favorable for sensitive substrates. The Fischer esterification mechanism follows a similar six-step pathway involving protonation, addition, deprotonation, protonation, elimination, and deprotonation steps [10].
Recent developments in catalytic processes have explored the application of solid acid catalysts such as Amberlyst-16 and zeolites for esterification reactions [11]. These heterogeneous catalysts offer advantages including easy separation from reaction products, recyclability, and reduced environmental impact compared to homogeneous acid catalysts [11]. The use of solid catalysts also enables continuous flow processing, which is particularly advantageous for industrial-scale production [11].
Table 1: Comparison of Synthesis Methods for 4-Cyanophenyl 4-heptylbenzoate
Method | Reagents | Temperature (°C) | Advantages | Disadvantages |
---|---|---|---|---|
Steglich Esterification | Dicyclohexylcarbodiimide/4-dimethylaminopyridine | 20-25 | Mild conditions, high selectivity | Expensive reagents, dicyclohexylurea byproduct |
Fischer Esterification | Sulfuric acid or hydrochloric acid | 60-150 | Simple setup, widely applicable | Equilibrium limited, harsh conditions |
Acid Chloride Method | Acid chloride + base | 0-25 | Fast reaction, high yield | Reactive intermediates required |
Continuous Flow | Various catalysts | 80-225 | Continuous production, scalable | Complex equipment needed |
Photocatalytic | Light/photocatalyst | 25-60 | Green chemistry, selective | Light source dependency |
Industrial-scale production of 4-cyanophenyl 4-heptylbenzoate typically employs continuous flow reactors or fixed-bed reactors to achieve high throughput and consistent product quality [9] [11] [12]. Continuous flow systems offer several advantages over traditional batch processes, including better heat and mass transfer, improved reaction control, and reduced operating costs [9] [12]. These systems can achieve conversion rates of 90-98% with residence times of 15-60 minutes, significantly shorter than batch processes [12].
The industrial synthesis process commonly utilizes automated reactors and continuous flow systems equipped with precise temperature and pressure control mechanisms [9]. Operating temperatures typically range from 120 to 180 degrees Celsius, with pressures maintained between 5 and 17 bar to ensure optimal reaction conditions [12] [13]. The use of plug flow reactors has demonstrated superior performance compared to continuous stirred tank reactors, achieving higher conversion rates and better product selectivity [12].
Purification of the crude product involves multiple techniques depending on the production scale and purity requirements [14]. Crystallization represents the primary purification method for solid aromatic esters such as 4-cyanophenyl 4-heptylbenzoate [14] [15]. The compound can be effectively purified through recrystallization from suitable solvents such as ethanol, toluene, or petroleum ether [14]. For industrial applications, the recrystallization process must carefully select solvents to avoid alcohol exchange reactions that could contaminate the final product [14].
Advanced purification techniques include column chromatography using silica gel with appropriate solvent systems [6] [13]. The purification process typically involves washing the crude product with sodium carbonate or sodium hydroxide solutions to remove residual acidic impurities, followed by treatment with calcium chloride to eliminate alcohol contaminants [14]. The final product is dried using anhydrous sodium sulfate or magnesium sulfate before crystallization [6] [14].
Quality control measures ensure that the final product meets industrial specifications, typically achieving purities greater than 98% as determined by gas chromatography [1] [2]. The industrial process incorporates multiple analytical techniques including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to confirm product identity and purity [6].
Table 2: Industrial Production Parameters for Aromatic Ester Synthesis
Parameter | Batch Process | Continuous Flow | Fixed Bed |
---|---|---|---|
Reactor Type | Stirred tank reactor | Plug flow reactor | Packed bed reactor |
Operating Temperature | 80-120°C | 120-180°C | 100-160°C |
Operating Pressure | Atmospheric | 5-17 bar | 1-10 bar |
Residence Time | 2-6 hours | 15-60 minutes | 10-45 minutes |
Conversion Rate | 85-95% | 90-98% | 88-96% |
Production Scale | 10-100 kg | 100-1000 kg/day | 50-500 kg/day |
Purification Method | Crystallization | Distillation/crystallization | Column chromatography |
Product Purity | >98% | >99% | >97% |
Beyond traditional esterification methods, several alternative synthetic routes have been developed for the preparation of 4-cyanophenyl 4-heptylbenzoate and related aromatic esters [16] [17] [18]. Visible-light-induced synthesis represents an emerging approach that utilizes photocatalytic conditions to promote ester formation through cross-dehydrogenative coupling of aldehydes with phenols [16]. This method employs bromotrichloromethane as both an oxidant and hydrogen atom transfer agent, with phenolate functioning as both substrate and photosensitizer [16].
Cross-coupling reactions provide another valuable synthetic pathway, particularly for introducing structural modifications or functionalization [19] [20] [21]. Carbon-carbon cross-coupling between aromatic and aliphatic compounds can be achieved through reductive cross-electrophile coupling using nickel catalysts in combination with visible light photoredox catalysts [19]. These reactions enable the selective introduction of alkyl groups into aromatic systems while avoiding common side reactions such as beta-hydrogen elimination [19].
Decarbonylative coupling reactions offer unique opportunities for transforming aromatic esters into diverse products through selective cleavage of carbon-oxygen bonds [20]. These palladium or nickel-catalyzed processes begin with oxidative addition of the C(acyl)-O bond to the metal center, followed by carbon monoxide migration and subsequent reaction with nucleophiles [20]. Such transformations provide access to functionalized aromatic compounds that would be difficult to prepare through conventional methods [20].
Advanced functionalization strategies include the use of continuous flow microreactors for microwave-assisted synthesis [13]. These systems enable precise control of reaction parameters including temperature, pressure, and residence time, leading to improved product yields and reduced reaction times [13]. The flow methodology has demonstrated particular effectiveness for transesterification reactions, achieving higher productivity compared to traditional batch processes [13].
Recent developments in photocatalytic synthesis have introduced tert-butylamine as a bifunctional additive in nickel-catalyzed photoredox reactions [21]. This approach simplifies reaction conditions while maintaining high efficiency for carbon-nitrogen and carbon-oxygen bond-forming reactions [21]. The method demonstrates excellent compatibility with various nucleophiles including phenols, anilines, and sulfoximines, making it suitable for late-stage functionalization of complex molecules [21].
Table 3: Catalysts for Esterification Reactions
Catalyst Type | Examples | Loading (mol%) | Activity | Recyclability |
---|---|---|---|---|
Homogeneous Acid | Sulfuric acid, p-toluenesulfonic acid, hydrochloric acid | 1-10 | High | No |
Heterogeneous Acid | Amberlyst-15, Zeolites | 0.5-5 | Moderate-High | Yes |
Coupling Reagent | Dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | 100-120 | Very High | No |
Metal Complex | Titanium tetrabutoxide, dibutyltin dimethoxide | 1-5 | High | Limited |
Photocatalyst | 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile, iridium complexes | 1-3 | Moderate | Yes |
The development of environmentally sustainable synthetic routes has gained significant attention, with emphasis on reducing waste generation and improving atom economy [16] [21]. Green chemistry approaches incorporate renewable feedstocks, recyclable catalysts, and mild reaction conditions to minimize environmental impact while maintaining synthetic efficiency [16]. These methodologies are particularly important for large-scale industrial applications where environmental considerations play a crucial role in process selection and optimization [9] [11].
Table 4: Physical Properties of 4-Cyanophenyl 4-heptylbenzoate
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₃NO₂ |
Molecular Weight (g/mol) | 321.41-321.42 |
Melting Point (°C) | 44-57 |
Flash Point (°C) | 110->230 |
Density (g/cm³) | 1.1164 (estimated) |
Solubility | Soluble in organic solvents |
Appearance | White to light yellow crystals |
Purity (typical) | >97-98% |
The crystallographic investigation of 4-Cyanophenyl 4-heptylbenzoate has provided comprehensive insights into its solid-state molecular organization and packing arrangements. Single-crystal X-ray diffraction studies have established that this nematogenic compound crystallizes in the monoclinic crystal system with the space group P2₁/n [1] [2]. The unit cell parameters have been precisely determined with dimensions of a = 15.268(2) Å, b = 9.165(1) Å, and c = 24.031(3) Å [1] [2], accommodating eight molecules per unit cell (Z = 8).
The molecular arrangement in the crystalline state exhibits the characteristic parallel imbricated packing that is typical of nematogenic liquid crystalline compounds [1] [2]. This packing motif represents a precursor arrangement to the nematic liquid crystalline phase, where the rod-shaped molecules lie more or less parallel but are laterally displaced relative to each other. The crystallographic analysis reveals that the long narrow molecules maintain orientational order while displaying positional disorder, which facilitates the transition from the solid crystalline state to the nematic mesophase [1].
X-ray diffraction studies have demonstrated that the transformation from the solid to nematic phase is characterized by the breakdown of positional order while preserving orientational order [1] [3]. This finding supports the classical understanding of nematogenic behavior, where molecular orientation remains correlated even as translational symmetry is lost. The diffraction patterns show systematic variations in peak intensities and positions that correspond to changes in intermolecular spacing and molecular tilt angles during phase transitions [3] [4].
The structural determination has revealed important details about intermolecular interactions within the crystal lattice. The molecules are held together primarily through van der Waals forces, with additional contributions from dipole-dipole interactions arising from the cyano group [1] [3]. The crystal packing analysis indicates typical intermolecular distances ranging from 3.1 to 4.5 Å, which are consistent with weak non-covalent interactions that allow for the flexibility required for liquid crystalline behavior [3].
Molecular dynamics investigations of 4-Cyanophenyl 4-heptylbenzoate have provided detailed insights into the conformational flexibility and dynamic behavior of this liquid crystalline compound. The molecular conformation adopts an extended rod-like geometry with a calculated molecular length of approximately 20.3 Å [5]. This elongated shape is crucial for the exhibition of nematic liquid crystalline properties, as it provides the necessary molecular anisotropy for orientational ordering.
Conformational analysis has revealed that the heptyl alkyl chain exhibits significant flexibility, with multiple accessible conformational states depending on temperature and phase conditions [6] [7]. Molecular dynamics simulations demonstrate that the alkyl chain can adopt various conformations ranging from extended trans configurations to more compact gauche conformations. The conformational distribution is temperature-dependent, with higher temperatures favoring increased conformational mobility and disorder [7].
The orientational order parameters have been extensively studied through both experimental and computational approaches. In the nematic phase, the second-rank orientational order parameter (P₂) ranges from 0.6 to 0.85, while the fourth-rank order parameter (P₄) varies between 0.12 and 0.60 [8] [4] [9]. These values indicate substantial orientational correlation in the liquid crystalline state, with the rigid aromatic core showing higher order parameters compared to the flexible alkyl chain [5].
Dielectric relaxation studies have revealed important information about molecular dynamics in both isotropic and nematic phases [6] [10] [11]. The relaxation processes are associated with rotation around the short molecular axis and show characteristic pretransitional effects near the nematic-isotropic transition temperature [6]. The temperature dependence of relaxation times provides insights into the activation energies for molecular reorientation and the influence of intermolecular interactions on dynamic behavior [10].
The molecular tilt angle has been calculated to be approximately 56.5° relative to the interface normal in oriented samples [5]. This parameter is crucial for understanding the alignment behavior of the compound in electric fields and at interfaces. The tilt angle influences both the optical properties and the electro-optic response characteristics that are important for liquid crystal applications [5].
Density functional theory (DFT) calculations have been extensively employed to investigate the electronic structure, geometric optimization, and vibrational properties of 4-Cyanophenyl 4-heptylbenzoate. Quantum chemical calculations using various functional and basis set combinations have provided detailed information about molecular orbital energies, electron density distributions, and electronic transitions [12] [13] [14].
The molecular geometry optimization through DFT calculations confirms the extended rod-like conformation with specific bond lengths, bond angles, and dihedral angles that are consistent with experimental crystallographic data [13] [5]. The calculations reveal that the cyano group significantly influences the electronic properties through its strong electron-withdrawing character, which affects the dipole moment and polarizability of the molecule [12] [14].
Force field calculations have been developed and validated for molecular dynamics simulations of liquid crystalline systems including 4-Cyanophenyl 4-heptylbenzoate [7] [5]. These force fields incorporate appropriate parameters for bonded interactions (bond stretching, angle bending, torsional rotations) and non-bonded interactions (van der Waals forces, electrostatic interactions). The parameterization process involves fitting to experimental data such as densities, transition temperatures, and structural properties [7].
Molecular dynamics simulations using these validated force fields have provided insights into the phase behavior, order parameter evolution, and diffusion properties [7] [5]. The simulations successfully reproduce the nematic-isotropic transition temperature and the associated changes in orientational order. The calculated diffusion coefficients and viscosity parameters are in reasonable agreement with experimental measurements [7].
Advanced computational modeling has also addressed the influence of external fields on molecular orientation and alignment [8] [15]. These studies are particularly relevant for understanding the electro-optic properties and the response to applied electric fields. The calculations predict the dielectric anisotropy and the threshold voltages for field-induced reorientation that are critical for liquid crystal device applications [15] [10].
The computational investigations have revealed important structure-property relationships that govern the liquid crystalline behavior. The balance between the rigid aromatic core and the flexible alkyl chain is crucial for achieving the appropriate thermal stability of the nematic phase [7]. The cyano group provides the necessary dipolar interactions for enhanced orientational correlation, while the heptyl chain ensures adequate fluidity and prevents excessive crystallization tendencies [7] [10].
Property | Experimental Value | Calculated Value | Method | Reference |
---|---|---|---|---|
Molecular Length | Not directly measured | 20.3 Å | DFT calculations | [5] |
Order Parameter P₂ | 0.6-0.85 | 0.85 (interfacial) | MD simulations | [5] |
Order Parameter P₄ | 0.12-0.60 | 0.60 (interfacial) | MD simulations | [5] |
Melting Point | 44°C | Not calculated | DSC | [16] |
Nematic-Isotropic Transition | 56.6°C | Reproduced in MD | Simulations | [7] |
Density | 1.116 g/cm³ | 1.116 g/cm³ | Force field | [7] |
Monolayer Width | 10.7-14 Å | 10.7 Å | MD simulations | [5] |
Molecular Tilt Angle | Not measured | 56.5° | Calculations | [5] |
Irritant